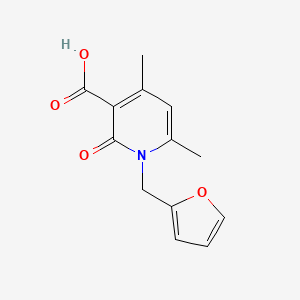

![molecular formula C12H16N6O3 B4584370 N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4584370.png)

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide

Vue d'ensemble

Description

Pyrazole derivatives are a class of compounds that have attracted interest due to their diverse pharmacological activities and chemical properties. The compound falls within this category, featuring a pyrazole core substituted with various functional groups that contribute to its chemical behavior and potential applications in various fields, excluding drug use and dosage or side effects.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines or the cyclization of hydrazones under acidic or basic conditions. For N-substituted pyrazole derivatives, additional steps may include N-alkylation or N-acylation to introduce specific substituents at the nitrogen atom of the pyrazole ring (Doria et al., 1991).

Molecular Structure Analysis

Pyrazole derivatives can exhibit a wide range of molecular structures, depending on the nature of their substituents. X-ray crystallography studies have revealed that these compounds can form complex structures with hydrogen bonding, contributing to their stability and interactions with biological targets. The molecular structure of such derivatives often features planar pyrazole rings, which can engage in π-π stacking interactions, influencing their crystalline properties and solubility (Titi et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions, due to the presence of reactive functional groups. These reactions can be utilized to further modify the compound, introducing new functional groups or changing its physical and chemical properties. The reactivity is significantly influenced by the electronic effects of substituents on the pyrazole ring (Kormanov et al., 2017).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting point, solubility, and crystallinity, can vary widely depending on the structure and substitution pattern. Hydrogen bonding and molecular packing in the crystal lattice play crucial roles in determining these properties. For instance, the introduction of nitro groups or other electron-withdrawing substituents can affect the compound's polarity and, consequently, its solubility in various solvents (Zonouz et al., 2010).

Applications De Recherche Scientifique

Complex Formation and Ligand Behavior

The compound shows significant interest in the formation of complexes with metals such as palladium(II) chloride, demonstrating its potential as a ligand in coordination chemistry. Studies reveal that derivatives of 3-(pyrazol-1-yl)propanamide (PPA) and related ligands form complexes with palladium, exhibiting unique supramolecular arrangements and coordination patterns. These complexes are of interest for their structural characteristics and potential applications in catalysis and material science (Palombo et al., 2019).

Antimicrobial and Antitumor Activities

Research into pyrazole derivatives has identified their significant antimicrobial, antifungal, and antitumor pharmacophore sites. The synthesis and characterization of such derivatives, including their crystal structures, provide insights into their biological activity against various pathogens and cancer cell lines. These findings highlight the potential therapeutic applications of pyrazole-based compounds in treating infectious diseases and cancer (Titi et al., 2020).

Chemical Synthesis and Reactivity

The synthesis and reactivity of nitropyrazoles and their derivatives, including the specific compound , are of considerable interest in organic chemistry. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating their versatility and potential in drug development and material science. Research has focused on developing new synthetic methods and exploring their reactivity to create novel compounds with potential applications in various fields (Yang et al., 2022).

Molecular Interactions and Biological Implications

Studies on the interaction of pyrazole derivatives with biomolecules such as DNA and proteins have shed light on their potential biological implications. These interactions are critical for understanding the mechanisms of action of pyrazole-based compounds in biological systems, offering insights into their therapeutic potential. Research in this area explores how these compounds bind to biomolecules, influencing their function and paving the way for novel therapeutic agents (Yu et al., 2017).

Propriétés

IUPAC Name |

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(3-nitropyrazol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O3/c1-15(8-10-7-13-16(2)9-10)12(19)4-6-17-5-3-11(14-17)18(20)21/h3,5,7,9H,4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUHKSHBGRAWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN(C)C(=O)CCN2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4584290.png)

![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4584303.png)

![3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B4584307.png)

![1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4584314.png)

![4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4584336.png)

![1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4584339.png)

![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)

![butyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4584357.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4584358.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584360.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4584365.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4584394.png)

![2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4584396.png)